molecular formula C6H6F2N2O2S B2796231 3-(Difluoromethyl)pyridine-2-sulfonamide CAS No. 1804653-35-7

3-(Difluoromethyl)pyridine-2-sulfonamide

Cat. No.: B2796231
CAS No.: 1804653-35-7
M. Wt: 208.18
InChI Key: DUMBIELAZYJYIK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C6H6F2N2O2S and a molecular weight of 208.19 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine-2-sulfonamide typically involves the difluoromethylation of 2-mercaptopyridine followed by oxidation. The difluoromethylation can be achieved using difluorochloromethane or diethyl bromodifluoromethanephosphonate as reagents . The oxidation step can be carried out using either sodium periodate (NaIO4) with ruthenium chloride (RuCl3) in a mixture of acetonitrile, carbon tetrachloride, and water, or hydrogen peroxide (H2O2) with sodium tungstate (Na2WO4) in methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of inexpensive raw materials and the avoidance of chromatographic purification make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)pyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of sulfonates.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Difluoromethyl)pyridine-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its combination of a difluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(difluoromethyl)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMBIELAZYJYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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